molecular formula C11H13BrFNO4S B8098015 Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate

Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate

Cat. No.: B8098015
M. Wt: 354.19 g/mol
InChI Key: YOPLNHHDUIBTGM-UHFFFAOYSA-N
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Description

Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate typically involves a multi-step process. One common method starts with the preparation of 4-bromo-2-fluoroaniline, which is then reacted with methanesulfonyl chloride to form 4-bromo-2-fluorophenyl methanesulfonamide. This intermediate is subsequently esterified with methyl 2-bromopropanoate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The sulfonamide group can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.

    Oxidation: Products include sulfonic acids or sulfoxides.

    Reduction: Products include amines or alcohols.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine and fluorine atoms can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can disrupt normal biological processes, making the compound useful in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-N-methylbenzamide
  • 4-Bromo-2-fluoro-N-methylbenzenesulfonamide
  • Methyl 2-[N-(4-chloro-2-fluorophenyl)methanesulfonamido]propanoate

Uniqueness

Methyl 2-[N-(4-bromo-2-fluorophenyl)methanesulfonamido]propanoate is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both bromine and fluorine atoms enhances its ability to participate in halogen bonding, making it more effective in certain applications compared to similar compounds.

Properties

IUPAC Name

methyl 2-(4-bromo-2-fluoro-N-methylsulfonylanilino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO4S/c1-7(11(15)18-2)14(19(3,16)17)10-5-4-8(12)6-9(10)13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPLNHHDUIBTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C1=C(C=C(C=C1)Br)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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